molecular formula C12H20O3 B14411178 2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane CAS No. 80706-62-3

2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane

Cat. No.: B14411178
CAS No.: 80706-62-3
M. Wt: 212.28 g/mol
InChI Key: UFASDFVIQMCIFN-UHFFFAOYSA-N
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Description

2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[22]pentane is a complex organic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane typically involves the reaction of butyl lithium with 2-methyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets. The dioxolane ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
  • 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
  • 1,3-Dioxolane, 2-butyl-4-methyl

Uniqueness

2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[22]pentane stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

CAS No.

80706-62-3

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane

InChI

InChI=1S/C12H20O3/c1-3-4-5-12(11(15-12)6-7-11)10(2)13-8-9-14-10/h3-9H2,1-2H3

InChI Key

UFASDFVIQMCIFN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2(O1)CC2)C3(OCCO3)C

Origin of Product

United States

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